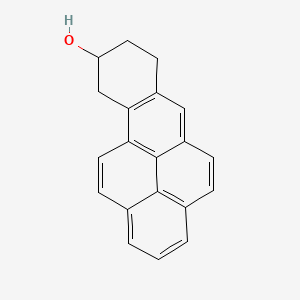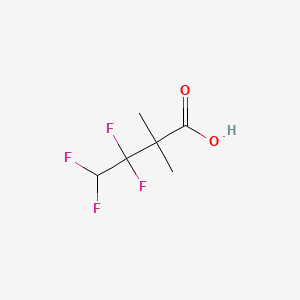
3,3,4,4-Tetrafluoro-2,2-dimethylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4-Tetrafluoro-2,2-dimethylbutanoic acid: is a fluorinated organic compound with the molecular formula C₆H₈F₄O₂ It is characterized by the presence of four fluorine atoms and two methyl groups attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-tetrafluoro-2,2-dimethylbutanoic acid typically involves the fluorination of a suitable precursor. One common method is the fluorination of 2,2-dimethylbutanoic acid using a fluorinating agent such as sulfur tetrafluoride (SF₄) or a similar reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,3,4,4-Tetrafluoro-2,2-dimethylbutanoic acid can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: 3,3,4,4-Tetrafluoro-2,2-dimethylbutanoic acid is used as a building block in the synthesis of complex organic molecules. Its fluorinated structure imparts unique properties to the resulting compounds, making them useful in various chemical reactions and processes.
Biology: In biological research, this compound can be used to study the effects of fluorinated molecules on biological systems. Its unique structure allows researchers to investigate how fluorine atoms influence the behavior and interactions of organic molecules in biological environments.
Medicine: The compound’s potential applications in medicine include the development of fluorinated pharmaceuticals. Fluorine atoms can enhance the metabolic stability and bioavailability of drugs, making this compound a valuable intermediate in drug synthesis.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated nature makes it suitable for applications requiring high chemical resistance and stability.
Mechanism of Action
The mechanism of action of 3,3,4,4-tetrafluoro-2,2-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with other atoms, influencing the compound’s reactivity and interactions. In biological systems, the compound may interact with enzymes and receptors, affecting their function and activity.
Comparison with Similar Compounds
- 3,3,4,4-Tetrafluoro-2-methylbutanoic acid
- 3,3-Difluoro-2,2-dimethylbutanoic acid
- 2,2,3,3-Tetrafluorobutanediol
Comparison: 3,3,4,4-Tetrafluoro-2,2-dimethylbutanoic acid is unique due to the presence of four fluorine atoms and two methyl groups, which impart distinct chemical and physical properties Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with other molecules
Properties
CAS No. |
144194-01-4 |
|---|---|
Molecular Formula |
C6H8F4O2 |
Molecular Weight |
188.12 g/mol |
IUPAC Name |
3,3,4,4-tetrafluoro-2,2-dimethylbutanoic acid |
InChI |
InChI=1S/C6H8F4O2/c1-5(2,4(11)12)6(9,10)3(7)8/h3H,1-2H3,(H,11,12) |
InChI Key |
CHVZSYHRXGEBAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)C(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



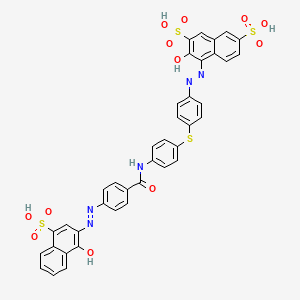
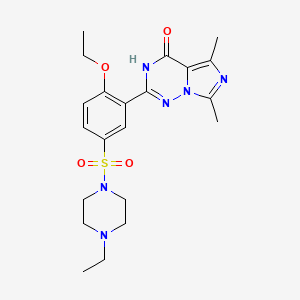
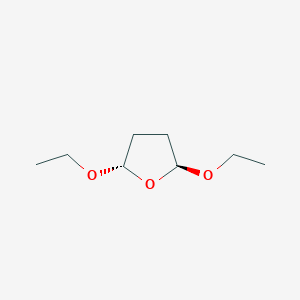
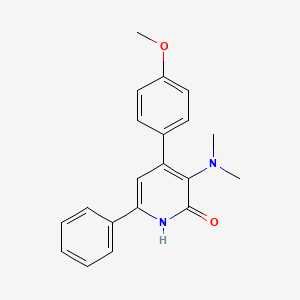

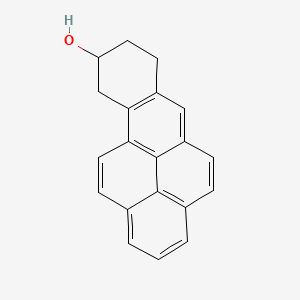
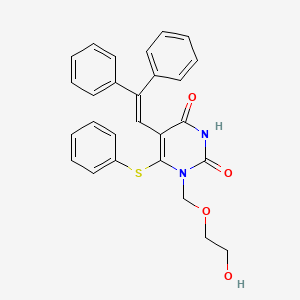
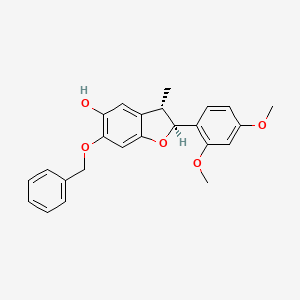
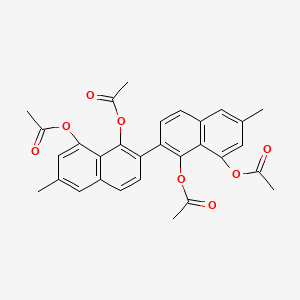
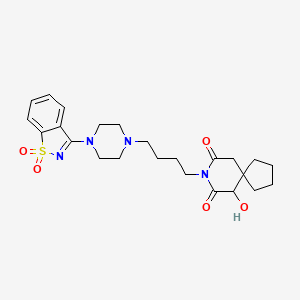
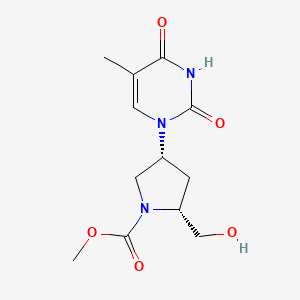
![Benzenesulfonamide, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-N,N-dimethyl-](/img/structure/B12789871.png)
